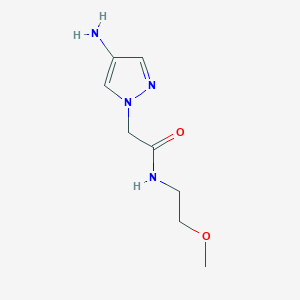

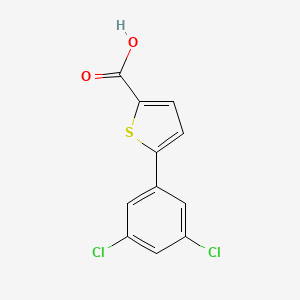

Methyl 3-(aminomethyl)furan-2-carboxylate

説明

“Methyl 3-(aminomethyl)furan-2-carboxylate” is a chemical compound. It is a derivative of furan, which is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . The compound has a carboxylate group attached to the 2-position of the furan ring and an aminomethyl group attached to the 3-position .

Synthesis Analysis

The synthesis of furan derivatives has been a significant area of research in organic chemistry. Furan derivatives can be synthesized from various sulfur ylides and alkynes . A method for the synthesis of ester and amide derivatives containing furan rings under mild synthetic conditions supported by microwave radiation has been reported . This method allows for the synthesis of N-blocked amides using N-blocked amino acids (Boc, Cbz, Fmoc) and amine .Chemical Reactions Analysis

The chemical reactions involving furan derivatives have been extensively studied. For instance, the Paal-Knorr Furan Synthesis is a classic chemical reaction that synthesizes furans . The reaction of sulfur ylides and alkynes has also been applied in the synthesis of furan derivatives .科学的研究の応用

Insensitive Energetic Materials Synthesis

The derivative 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan, synthesized from components including furan derivatives, has applications in creating insensitive energetic materials. These compounds exhibit moderate thermal stabilities and insensitivity towards impact and friction, making them useful in fields requiring stable and safe energetic materials (Yu et al., 2017).

Biological Activity Studies

Methyl-5-(hydroxymethyl)-2-furan carboxylate derivatives, related to Methyl 3-(aminomethyl)furan-2-carboxylate, were studied for their cytotoxicity against cancer cell lines and bacteria. These derivatives show potential in medical research for developing anti-cancer and anti-bacterial agents (Phutdhawong et al., 2019).

Maillard Reaction Studies

Research involving furan-2-carboxaldehyde, closely related to this compound, contributes to understanding the Maillard reaction in food chemistry. These studies are significant for comprehending the formation of certain compounds during food processing and their potential effects on food quality and safety (Hofmann, 1998).

Biobased Polymer Synthesis

Derivatives of 2,5-bis(hydroxymethyl)furan, a compound similar to this compound, have been used in the enzymatic synthesis of biobased polyesters. This research is pivotal in the development of sustainable materials and the advancement of green chemistry (Jiang et al., 2014).

Corrosion Inhibition Studies

Furan derivatives, including those related to this compound, have been studied for their potential as corrosion inhibitors for carbon steel in acidic environments. These findings are essential in industrial applications for protecting metals against corrosion (Machnikova et al., 2008).

Safety and Hazards

“Methyl 3-(aminomethyl)furan-2-carboxylate” may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fumes, and wear protective gloves, protective clothing, eye protection, and face protection .

将来の方向性

The production of chemicals from biomass offers both economic and ecological benefits . Furfural, a compound produced by bio-refining biomass, can be transformed into a number of C4 and C5 compounds, which are important raw materials for the production of hydrocarbon fuels and fuel additives, as well as for the synthesis of valuable chemicals . The development of efficient methods for the preparation of polysubstituted furans has been an important research area in organic chemistry .

特性

IUPAC Name |

methyl 3-(aminomethyl)furan-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c1-10-7(9)6-5(4-8)2-3-11-6/h2-3H,4,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKHOUCFXRXRDSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CO1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[5-amino-3-(4-iodophenyl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B1517805.png)

![3-[5-(4-Butylphenyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B1517807.png)

![[(2,2,2-Trifluoroethyl)carbamoyl]formic acid](/img/structure/B1517812.png)